3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole
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Overview
Description
3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of chloroethyl and chloromethoxyphenyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of 3-chloro-4-methoxybenzaldehyde with an appropriate amine and chloroacetyl chloride, followed by cyclization to form the oxazole ring. The reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions could produce various substituted oxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Chloroethyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole
- 5-(1-Chloroethyl)-3-(3-chlorophenyl)-4,5-dihydro-1,2-oxazole
- 5-(1-Chloroethyl)-3-(3-chloro-4-methoxyphenyl)-1,2-oxazole
Uniqueness
The presence of both chloroethyl and chloromethoxyphenyl groups in 3-(3-chloro-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole may impart unique chemical reactivity and biological activity compared to similar compounds. These structural features could influence its solubility, stability, and interactions with biological targets.
Properties
IUPAC Name |
5-(1-chloroethyl)-3-(3-chloro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c1-7(13)12-6-10(15-17-12)8-3-4-11(16-2)9(14)5-8/h3-5,7,12H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHHBYXZJJXEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=NO1)C2=CC(=C(C=C2)OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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